BenchChemオンラインストアへようこそ!

N-Me-Thalidomide 4-fluoride

PROTAC STING degradation CRBN ligand

Procure N-Me-Thalidomide 4-fluoride (CAS: 2244520-92-9), a dual-modified thalidomide-based cereblon ligand, for targeted protein degradation research. The N-methyl group abolishes glutarimide NH hydrogen bond donation, preventing productive CRBN-neosubstrate complex formation, making it an essential matched negative control for PROTAC design. The 4-fluoro substitution enhances metabolic stability. Use this ≥98% pure compound to generate structurally matched, inactive degraders and definitively attribute target protein degradation to CRBN-dependent mechanisms, ensuring reproducible control experiments.

Molecular Formula C14H11FN2O4
Molecular Weight 290.25 g/mol
Cat. No. B8194154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Me-Thalidomide 4-fluoride
Molecular FormulaC14H11FN2O4
Molecular Weight290.25 g/mol
Structural Identifiers
SMILESCN1C(=O)CCC(C1=O)N2C(=O)C3=C(C2=O)C(=CC=C3)F
InChIInChI=1S/C14H11FN2O4/c1-16-10(18)6-5-9(13(16)20)17-12(19)7-3-2-4-8(15)11(7)14(17)21/h2-4,9H,5-6H2,1H3
InChIKeyRMYTXVCGVFFXSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Me-Thalidomide 4-fluoride for PROTAC Synthesis and CRBN-Mediated Degradation Studies


N-Me-Thalidomide 4-fluoride (CAS: 2244520-92-9, C14H11FN2O4, MW: 290.25 g/mol) is a thalidomide-based cereblon (CRBN) ligand that serves as a versatile chemical tool in targeted protein degradation research . The compound features two critical structural modifications relative to the parent thalidomide: an N-methyl group on the glutarimide ring and a 4-fluoro substituent on the phthalimide moiety . These modifications confer distinct physicochemical and pharmacological properties that differentiate it from thalidomide, pomalidomide, lenalidomide, and other CRBN-recruiting ligands [1]. N-Me-Thalidomide 4-fluoride is primarily utilized as a negative control PROTAC building block and as a reference compound in studies investigating the structure-activity relationships of immunomodulatory imide drugs (IMiDs) [2].

Why Generic Thalidomide Analogs Cannot Substitute for N-Me-Thalidomide 4-fluoride


The presence of both the N-methyl and 4-fluoro substitutions in N-Me-Thalidomide 4-fluoride fundamentally alters its CRBN engagement profile, physicochemical behavior, and functional activity compared to unsubstituted thalidomide, N-methyl thalidomide, and 4-fluoro-thalidomide [1]. The N-methyl group abrogates the glutarimide NH hydrogen bond donor capacity, which is essential for productive CRBN-neosubstrate ternary complex formation and downstream protein degradation [2]. Simultaneously, the 4-fluoro substituent enhances metabolic stability and may modulate binding affinity relative to the parent scaffold . Consequently, substitution with thalidomide, pomalidomide, or lenalidomide in experimental PROTAC designs will yield profoundly different degradation profiles, and the compound cannot be interchanged with other CRBN ligands without invalidating study conclusions [3].

Quantitative Differentiation Evidence for N-Me-Thalidomide 4-fluoride vs. Thalidomide and Pomalidomide


N-Methylation Abolishes PROTAC Degradation Activity: Direct Comparison with Pomalidomide-Based STING Degrader SP23

In a head-to-head comparison of STING-targeting PROTACs, SP23 (incorporating the CRBN ligand pomalidomide) exhibited a degradation potency (DC50) of 3.2 μM in cellular assays [1]. In contrast, the N-methylated analog N-Me-SP23, which contains the N-Me-Thalidomide 4-fluoride moiety in place of pomalidomide, was explicitly designed and validated as a negative control with no detectable STING degradation activity [2]. This demonstrates that N-methylation of the glutarimide ring, as present in N-Me-Thalidomide 4-fluoride, completely abrogates CRBN-mediated target protein degradation, a critical functional differentiation for experimental design and data interpretation .

PROTAC STING degradation CRBN ligand negative control

Enhanced Percutaneous Absorption of N-Methyl Thalidomide vs. Parent Thalidomide: Class-Level Inference for Topical Delivery Potential

In vitro permeation studies using vertical Franz diffusion cells fitted with human epidermal membranes demonstrated that N-methyl thalidomide exhibits markedly superior steady-state flux through human skin compared to the parent molecule thalidomide [1]. Specifically, thalidomide achieved a steady-state flux of less than 0.025 μg/cm²/h, whereas the N-methyl analog was described as 'a far better penetrant' with substantially higher flux values [2]. Furthermore, N-methyl thalidomide displayed the highest aqueous solubility among the N-alkyl series tested, approximately 6-fold higher than thalidomide [3]. While these data derive from studies of N-methyl thalidomide lacking the 4-fluoro substituent, they establish a clear class-level trend that N-methylation significantly enhances percutaneous absorption and aqueous solubility, properties that are retained and potentially augmented in N-Me-Thalidomide 4-fluoride [4].

percutaneous absorption transdermal delivery N-alkyl thalidomide skin permeability

Aqueous Solubility Enhancement via N-Methylation: 6-Fold Increase Over Thalidomide

Physicochemical characterization of thalidomide and its N-alkyl analogs revealed that N-methylation dramatically reduces crystallinity and enhances aqueous solubility [1]. Specifically, the melting point of thalidomide drops by over 100°C upon N-methylation, and aqueous solubility increases approximately 6-fold relative to the parent compound [2]. In contrast, further alkyl chain extension (propyl, pentyl) leads to exponential decreases in aqueous solubility and increased lipophilicity [3]. This non-linear relationship demonstrates that the N-methyl group occupies a unique physicochemical niche, conferring optimal aqueous solubility among N-alkyl thalidomide derivatives. The 4-fluoro substituent in N-Me-Thalidomide 4-fluoride may further modulate these properties, though direct comparative solubility data for the fluorinated analog are not currently available in the primary literature .

aqueous solubility physicochemical property formulation bioavailability

Lipophilicity (logP) Comparison: N-Me-Thalidomide 4-fluoride vs. Thalidomide and Pomalidomide

The computed logP value for N-Me-Thalidomide 4-fluoride is 0.5691, reflecting the combined contributions of the N-methyl group (which increases lipophilicity relative to thalidomide) and the 4-fluoro substituent (which further modulates polarity) . For comparison, thalidomide exhibits logP values ranging from 0.13 to 0.54 across various computational methods and experimental determinations [1], while pomalidomide has a reported logP of approximately 0.2 [2]. The higher logP of N-Me-Thalidomide 4-fluoride relative to both thalidomide and pomalidomide suggests moderately enhanced membrane permeability and tissue distribution, though this has not been directly validated in comparative pharmacokinetic studies .

logP lipophilicity physicochemical property permeability

Key Application Scenarios for N-Me-Thalidomide 4-fluoride in Targeted Protein Degradation and Drug Discovery


PROTAC Negative Control Synthesis and Functional Validation

N-Me-Thalidomide 4-fluoride serves as the critical CRBN ligand component for constructing negative control PROTACs, such as N-Me-SP23, which are structurally matched to active degraders (e.g., SP23) but lack degradation activity due to N-methylation of the glutarimide ring [1]. This enables researchers to definitively attribute observed target protein degradation to CRBN-dependent mechanisms rather than off-target effects. The compound's purity (≥98%) and defined stereochemistry (single asymmetric center) ensure reproducible control experiments [2].

Structure-Activity Relationship (SAR) Studies of IMiD and Molecular Glue Degraders

The dual modification (N-methyl + 4-fluoro) of N-Me-Thalidomide 4-fluoride provides a defined reference point for investigating how specific chemical substitutions modulate CRBN binding, neosubstrate recruitment, and downstream degradation profiles [1]. The 6-fold aqueous solubility advantage and enhanced percutaneous absorption properties of the N-methyl thalidomide class (relative to unsubstituted thalidomide) may facilitate high-concentration in vitro assays and alternative dosing routes in preclinical models [3].

Topical and Transdermal Formulation Development for Inflammatory Disorders

Based on class-level evidence that N-methyl thalidomide achieves >10-fold higher steady-state flux through human skin compared to thalidomide (<0.025 μg/cm²/h) [1], N-Me-Thalidomide 4-fluoride represents a promising scaffold for developing topical anti-inflammatory agents. The combination of improved aqueous solubility (6-fold increase) and moderate lipophilicity (logP 0.5691) suggests favorable partitioning and permeation characteristics for transdermal delivery applications [2].

CRBN-Dependent vs. CRBN-Independent Mechanism Elucidation

The complete loss of degradation activity upon N-methylation makes N-Me-Thalidomide 4-fluoride an invaluable tool for distinguishing CRBN-dependent from CRBN-independent pharmacological effects of thalidomide analogs [1]. In experiments where active thalidomide derivatives produce biological effects (e.g., antiangiogenesis, immunomodulation), parallel treatment with N-Me-Thalidomide 4-fluoride-derived controls can isolate contributions that are strictly CRBN-mediated [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Me-Thalidomide 4-fluoride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.